6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure includes a 3,4-dimethoxybenzyl group at position 6 and a 3-methoxyphenyl substituent at position 2. Its molecular formula is C19H18N4O3S (average mass: 382.438 g/mol; monoisotopic mass: 382.109961 g/mol) .
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-6-4-5-13(11-14)18-20-21-19-23(18)22-17(27-19)10-12-7-8-15(25-2)16(9-12)26-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
JVDLIXQNUARRKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.44 g/mol
- CAS Number : 878429-58-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Formation of the benzylidene-indole intermediate.
- Cyclization : Formation of the triazolo-thiadiazole ring structure.
- Functional Group Modifications : Introduction of methoxy and other functional groups to enhance biological activity.
Antioxidant Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antioxidant properties. For instance, compounds similar to the target compound demonstrated an IC50 value of 16.97 µg/mL in DPPH free radical scavenging assays . This suggests that the compound may help mitigate oxidative stress.
Antidiabetic Activity
In vivo studies have indicated that related compounds can lower blood glucose levels effectively. For example, some derivatives exhibited a blood glucose-lowering activity of up to 59.15% in streptozotocin-induced diabetic models . This positions the compound as a potential candidate for diabetes management.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Compounds containing this moiety have shown moderate growth inhibition against various cancer cell lines. For instance, one study reported a 44.59% growth inhibition against CCRF-CEM (Leukemia) cell lines . The mechanisms of action are believed to involve the inhibition of RNA and DNA synthesis and interaction with key kinases involved in tumorigenesis .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, improving antioxidant activity.
- Enzyme Inhibition : The thiadiazole ring may act as a scaffold for binding to various enzymes involved in metabolic pathways linked to cancer and diabetes.
- Cell Cycle Interference : Compounds with similar structures have been shown to interfere with cell cycle progression in cancer cells.
Case Studies
Comparison with Similar Compounds
Critical Analysis of Substituent Impact
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound may offer better steric compatibility with enzyme active sites compared to 4-methoxy analogues, which face greater rotational restriction .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., CPNT , FPNT ) enhance metabolic stability and target affinity via halogen bonding .
- Bulkier Substituents : Adamantyl or naphthoxy groups improve hydrophobic interactions but may reduce solubility, necessitating formulation adjustments .
Preparation Methods
Starting Material Preparation
The initial step involves synthesizing key intermediates such as 4-amino-1,2,4-triazole derivatives and thiadiazole precursors . For example, the formation of 4-amino-1,2,4-triazoles can be achieved through the cyclization of hydrazides with suitable reagents, such as carbon disulfide and hydrazine hydrate , under reflux conditions in ethanol or water, as demonstrated in recent studies.
Formation of Thiadiazole Core
The core heterocycle, triazolo[3,4-b]thiadiazole , is typically constructed via condensation reactions involving hydrazine derivatives and carbon disulfide . For example, the reaction of benzohydrazide with carbon disulfide in ethanol in the presence of potassium hydroxide yields intermediate thiadiazole derivatives .
Microwave-Assisted Synthesis
Recent advancements have incorporated microwave irradiation to accelerate reaction times and improve yields. For example, El-Ashry et al. demonstrated that microwave-assisted cyclization of chloro-2-chlorocarbonylbenzo[b]thiophene derivatives with 4-amino-1,2,4-triazole significantly reduced reaction times while increasing product purity.
Reaction conditions typically involve:
- Microwave power: 300-600 W
- Temperature: 80-120°C
- Reaction time: 10-30 minutes
- Solvent: Ethanol or dimethylformamide (DMF)
This approach enhances the efficiency of forming fused heterocycles, such as the target compound, by facilitating intramolecular cyclizations and substitution reactions.
One-Pot Multi-Component Synthesis
Strategy and Reagents
One-pot syntheses have gained prominence due to operational simplicity and high atom economy. For instance, a four-component reaction involving hydrazines , carbon disulfide , aromatic aldehydes , and amines can produce the desired heterocycle directly.
Typical Procedure
- Mix hydrazine derivatives with carbon disulfide in ethanol or DMF.
- Add aromatic aldehyde or substituted phenyl compounds.
- Reflux under controlled temperature (80-100°C) for several hours.
- Purify via crystallization or chromatography.
Specific Synthetic Route for the Target Compound
Based on the literature, a plausible synthetic pathway for 6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)triazolo[3,4-b]thiadiazole involves:
- Preparation of 4-amino-1,2,4-triazole derivatives via hydrazine and carbon disulfide reactions.
- Cyclization with aromatic aldehydes bearing the 3,4-dimethoxybenzyl group to form the fused heterocycle.
- Substitution at the 3-position with 3-methoxyphenyl groups through nucleophilic aromatic substitution or coupling reactions.
Alternatively, multi-step synthesis starting from commercially available precursors such as benzohydrazide , aromatic aldehydes , and halogenated aromatic compounds can be employed, with reaction conditions optimized for each step.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical multi-step | Hydrazides, CS₂, aldehydes | Reflux, room temp | Well-understood, high control | Longer reaction times, multiple steps |
| Microwave-assisted | Same as above + microwave | 80-120°C, 10-30 min | Faster, higher yields | Equipment-dependent |
| One-pot multi-component | Hydrazines, CS₂, aldehydes, amines | Reflux, 80-100°C | Operational simplicity, high atom economy | Possible side reactions, purification challenges |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The synthesis involves multi-step reactions starting from hydrazide precursors. Key steps include:
Cyclization : React 4-amino-5-(3,4-dimethoxyphenyl)-4H-[1,2,4]triazole-3-thiol with 3-methoxyphenyl-substituted carboxylic acids in the presence of phosphorus oxychloride (POCl₃) under reflux (6–16 hours). POCl₃ activates the carbonyl group, enhancing electrophilicity for cyclocondensation .
Purification : Neutralize the reaction mixture with sodium bicarbonate post-reflux, followed by filtration and recrystallization (ethanol or ethanol-DMF mixtures).
- Critical Parameters :
- Temperature: Reflux (~110°C for POCl₃).
- Solvent: Anhydrous ethanol or toluene for initial steps.
- Catalyst: Sodium hydride (NaH) for precursor synthesis .
Q. How is the compound’s purity and structural integrity validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Confirm purity (>95%) with a C18 column, methanol-water mobile phase, and UV detection at 254 nm .
- Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- IR : Identify thiadiazole C=S stretches (~680 cm⁻¹) and triazole C-N bonds (~1500 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: ~64%, H: ~5%) .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound against fungal targets?
- Methodological Answer :
- Target Selection : Use fungal lanosterol 14α-demethylase (PDB: 3LD6) for docking studies due to its role in ergosterol biosynthesis .
- Software : AutoDock Vina or Schrödinger Suite.
- Procedure :
Prepare the ligand (protonation states, energy minimization).
Define the binding site (heme group in 3LD6).
Validate docking parameters with co-crystallized ligands (e.g., fluconazole).
- Key Interactions : Triazole-thiadiazole core forms π-π stacking with Phe residues; methoxy groups engage in hydrophobic interactions .
Q. How do substituent variations at the 3- and 6-positions influence biological activity?
- Methodological Answer :
- Comparative SAR Study :
- Replace 3-methoxyphenyl with fluorophenyl or bromophenyl to enhance dipole moments (fluorine’s electronegativity) or steric effects .
- Replace 3,4-dimethoxybenzyl with 2-chlorophenoxy groups to assess halogen bonding efficacy .
- Activity Testing :
| Substituent (Position) | Target Activity (IC₅₀) | Selectivity (COX-2/COX-1) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl (3) | Antifungal (Docking) | N/A | |
| 3-Trifluoromethyl (3) | COX-2 inhibition | >10-fold selectivity | |
| 3-Bromophenyl (3) | Anticancer (In vitro) | N/A |
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Data Analysis Framework :
Assay Conditions : Compare MIC values (e.g., antifungal activity in vs. antimicrobial in ). Variations in microbial strains or culture media can skew results.
Structural Nuances : Note differences in substituent electronic profiles (e.g., methoxy vs. trifluoromethyl) that alter target binding .
In Silico Validation : Re-dock conflicting analogs to shared targets (e.g., COX-2) to identify binding affinity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
